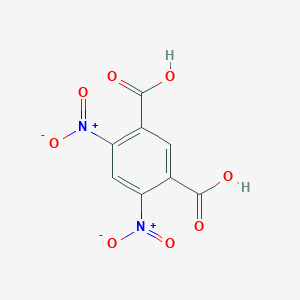

4,6-Dinitrobenzene-1,3-dicarboxylic acid

Description

Contextual Significance of Nitro-Substituted Aromatic Carboxylic Acids

Nitro-substituted aromatic carboxylic acids are a class of organic compounds that have garnered considerable interest in synthetic chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical properties of the aromatic ring and the acidity of the carboxylic acid functional groups. This electronic effect deactivates the benzene (B151609) ring towards electrophilic aromatic substitution, directing any such reactions to the meta positions relative to the nitro groups.

Furthermore, the electron-withdrawing nature of the nitro groups enhances the acidity of the carboxylic acid protons, making these compounds stronger acids compared to their non-nitrated analogues. This property is crucial in various chemical reactions and in the formation of stable carboxylate salts. Nitroaromatic compounds, in general, are important intermediates in the synthesis of a wide range of industrially significant chemicals, including dyes, pharmaceuticals, and agrochemicals. The nitro groups can be readily reduced to amino groups, providing a versatile pathway to a large family of amino-substituted aromatic compounds.

Overview of Research Trajectories for 4,6-Dinitrobenzene-1,3-dicarboxylic acid

Research involving this compound is primarily focused on its application as a multifunctional building block, or ligand, in the field of coordination chemistry and materials science. The molecule's two carboxylic acid groups can be deprotonated to form carboxylates, which are excellent coordinating agents for metal ions. This allows for the construction of coordination polymers and metal-organic frameworks (MOFs).

The presence of the two nitro groups on the benzene ring serves two main purposes in this context. Firstly, their strong electron-withdrawing properties modulate the electronic environment of the ligand, which in turn influences the properties of the resulting coordination complex. Secondly, the nitro groups themselves can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can play a crucial role in directing the self-assembly of the final supramolecular architecture.

A significant research trajectory for analogous nitro-substituted dicarboxylic acids, such as 5-nitrobenzene-1,3-dicarboxylic acid, has been in the synthesis of novel MOFs with interesting physical properties, including photoluminescence. nih.gov These materials have potential applications as chemical sensors, for example, in the detection of other nitroaromatic compounds or specific metal ions. researchgate.netnih.gov Given these precedents, it is anticipated that the research trajectory for this compound will continue to explore its potential as a versatile ligand for the creation of new functional materials with tailored properties for applications in gas storage, catalysis, and selective sensing.

Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₄N₂O₈ |

| Molecular Weight | 256.13 g/mol |

| Melting Point | 234-235 °C |

| Boiling Point | 537.1±50.0 °C (Predicted) |

| Density | 1.853±0.06 g/cm³ (Predicted) |

| pKa | 0.82±0.25 (Predicted) |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 8 |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 166 Ų |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dinitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USNQORATWWPXHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372747 | |

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1872-40-8 | |

| Record name | 4,6-dinitrobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Advanced Spectroscopic Analysis

Vibrational Spectroscopy: FTIR and FT-Raman Investigations

Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are characteristic of the compound's structure, providing a unique molecular fingerprint. For 4,6-Dinitrobenzene-1,3-dicarboxylic acid, the spectra are dominated by vibrations from the carboxylic acid groups, the nitro groups, and the benzene (B151609) ring.

Analysis of related compounds, such as 1,3-benzenedicarboxylic acid and various dinitrobenzene derivatives, allows for the assignment of characteristic vibrational frequencies. nih.govresearchgate.net

Key expected vibrational modes for this compound include:

O-H Stretching: A very broad and strong absorption band is anticipated in the FTIR spectrum, typically in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimers.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is predicted around 1700-1730 cm⁻¹. The exact position can be influenced by hydrogen bonding.

NO₂ Stretching: Two distinct bands are characteristic of the nitro groups. The asymmetric stretching vibration (νas) typically appears as a strong band in the 1530–1560 cm⁻¹ region, while the symmetric stretch (νs) is found at a lower frequency, around 1345–1370 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations are expected to produce several bands in the 1400–1600 cm⁻¹ region.

In-plane and Out-of-plane Bending: Vibrations corresponding to C-H and C=C bending, as well as deformations of the carboxyl and nitro groups, populate the fingerprint region of the spectrum (below 1400 cm⁻¹).

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500-3300 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Weak to Medium |

| C=O stretch (Carboxylic acid) | 1700-1730 | Strong |

| NO₂ asymmetric stretch | 1530-1560 | Strong |

| Aromatic C=C stretch | 1400-1600 | Medium to Strong |

| NO₂ symmetric stretch | 1345-1370 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. Both ¹H and ¹³C NMR spectra provide detailed structural information for this compound.

Due to the molecular symmetry, the ¹H NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent, as are the two carboxylic acid protons. The strong electron-withdrawing nature of the two nitro groups and two carboxylic acid groups significantly deshields the aromatic protons, causing their signal to appear at a very low field.

¹H NMR: The spectrum would likely show two singlets. One singlet, corresponding to the two equivalent aromatic protons (at C2 and C5), is expected in the range of 8.5-9.5 ppm. vaia.comchemicalbook.com The other, typically broader, singlet for the two equivalent carboxylic acid protons would appear much further downfield, usually above 10 ppm. researchgate.net

¹³C NMR: The symmetry of the molecule would result in four distinct signals in the proton-decoupled ¹³C NMR spectrum. vaia.com These correspond to the two equivalent carboxylic acid carbons, the two carbons bearing the nitro groups (C4, C6), the two carbons bearing the carboxylic acid groups (C1, C3), and the two carbons bearing hydrogen atoms (C2, C5). drugbank.com The carbonyl carbons are expected to resonate at the lowest field (160-170 ppm), while the aromatic carbons will appear in the 120-150 ppm range. researchgate.netresearchgate.net

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Carboxylic acid (-COOH) | > 10 | Singlet (broad) |

| ¹H | Aromatic (C2-H, C5-H) | 8.5 - 9.5 | Singlet |

| ¹³C | Carboxylic acid (-C OOH) | 160 - 170 | - |

| ¹³C | Aromatic (C -NO₂) | 145 - 155 | - |

| ¹³C | Aromatic (C -COOH) | 130 - 140 | - |

| ¹³C | Aromatic (C -H) | 120 - 130 | - |

Single-Crystal X-ray Diffraction Studies of this compound and its Derivatives

For instance, the crystal structure of 4,6-Dinitrobenzene-1,3-diamine reveals a nearly planar molecule. nih.gov It is expected that this compound would also adopt a largely planar conformation, with some torsion of the nitro and carboxyl groups relative to the benzene ring.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅NO₆ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0261 (14) |

| b (Å) | 7.4380 (15) |

| c (Å) | 8.5775 (17) |

| α (°) | 80.09 (3) |

| β (°) | 86.22 (3) |

| γ (°) | 75.37 (3) |

| Volume (ų) | 427.14 (15) |

| Z | 2 |

Surface-Enhanced Raman Scattering (SERS) for Interfacial Studies

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique used to study molecules adsorbed onto nanostructured metal surfaces, typically silver or gold. The interaction between the molecule and the metal's surface plasmons can enhance the Raman signal by several orders of magnitude, allowing for the detection of trace amounts of analyte. nih.govoptica.org

SERS studies on this compound would provide valuable information about its interfacial behavior. The molecule can interact with the metal surface through both the carboxylate groups and the nitro groups. scirp.orgaip.org The SERS spectrum would likely show significant enhancement of vibrational modes associated with these functional groups.

By analyzing the relative enhancement of different vibrational bands, the orientation of the molecule on the surface can be inferred. aip.orgaip.org For example, a strong enhancement of the carboxylate symmetric stretch (around 1400 cm⁻¹) and modes associated with the nitro groups would suggest that the molecule orients itself with the plane of the aromatic ring tilted with respect to the metal surface, allowing for interaction through both functional groups. rsc.orgresearchgate.netcapes.gov.br Such studies are crucial for applications in sensing and catalysis. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. The spectrum of this compound is characterized by absorptions arising from π→π* transitions within the aromatic system.

The presence of multiple electron-withdrawing groups (two nitro and two carboxyl groups) on the benzene ring shifts the absorption maxima (λmax) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. Based on data from related compounds like 1,3-dinitrobenzene (B52904) and other dicarboxylic acids, the primary π→π* transition is expected to occur in the UV region, likely between 220 and 280 nm. researchgate.netnist.gov Weaker n→π* transitions, associated with the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups, may also be present but are often obscured by the more intense π→π* bands. The study of a similar compound, 2-amino-4,6-dimethylpyrimidinium 3,5-dinitrobenzoate (B1224709) dihydrate, showed a lower cut-off wavelength at 350 nm. semnan.ac.ir

| Transition Type | Expected λₘₐₓ Range (nm) | Description |

|---|---|---|

| π→π | 220 - 280 | High-intensity absorption related to the aromatic ring and substituents. |

| n→π | > 280 | Low-intensity absorption related to nitro and carbonyl groups, may be overlapped. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules with high accuracy. For 4,6-Dinitrobenzene-1,3-dicarboxylic acid, DFT calculations would elucidate the influence of both the electron-withdrawing nitro groups and the carboxylic acid functional groups on the benzene (B151609) ring. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between computational cost and accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, this process would yield precise bond lengths, bond angles, and dihedral angles. It is expected that the presence of bulky and electronegative nitro and carboxylic acid groups would cause some distortion from a perfectly planar benzene ring structure.

Following optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Key vibrational modes would include the symmetric and asymmetric stretches of the N-O bonds in the nitro groups, the C=O and O-H stretches of the carboxylic acid groups, and various C-H and C-C vibrations within the aromatic ring.

Table 1: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3400-3600 |

| Carboxylic Acid | C=O Stretch | 1700-1750 |

| Nitro Group | Asymmetric NO₂ Stretch | 1520-1560 |

| Nitro Group | Symmetric NO₂ Stretch | 1335-1370 |

Note: The values in this interactive table are estimations based on typical ranges for these functional groups and would be precisely determined by DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the strong electron-withdrawing nature of the two nitro groups would cause the LUMO to be concentrated on and around these groups.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and can be more easily excited. The presence of two nitro groups and two carboxylic acid groups on the benzene ring is anticipated to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this compound. This small energy gap is a factor in the electronic and optical properties of the molecule.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. For this compound, the MEP map would show highly negative potential (typically colored red) around the oxygen atoms of the nitro and carboxylic acid groups, as these are the most electronegative regions and are sites susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the carboxylic acid groups and the aromatic ring, indicating sites for potential nucleophilic attack.

Coordination Chemistry and Supramolecular Assemblies Involving 4,6 Dinitrobenzene 1,3 Dicarboxylic Acid As a Ligand

Design Principles for Ligand Coordination in Metal Complexes

The design of metal complexes with a ligand like 4,6-Dinitrobenzene-1,3-dicarboxylic acid would be governed by several key principles. The two carboxylate groups, separated by a benzene (B151609) ring at the 1 and 3 positions, offer a divergent coordination geometry. This V-shape is a classic feature for building extended network structures.

The coordination modes of the carboxylate groups are versatile; they can act as monodentate, bidentate chelating, or bidentate bridging linkers. The choice of metal ion, with its specific coordination number and preferred geometry (e.g., octahedral, tetrahedral, square planar), would play a crucial role in determining the final architecture of the resulting complex. Furthermore, the strong electron-withdrawing nature of the two nitro groups would decrease the basicity of the carboxylate groups, potentially influencing the strength and nature of the metal-ligand bonds. These nitro groups could also engage in coordination to certain metal centers, although this is less common than carboxylate binding.

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The synthesis of MOFs using this compound would likely involve solvothermal or hydrothermal methods, where the ligand and a chosen metal salt are heated in a solvent.

Topological analysis is a powerful tool used to simplify and classify the complex structures of MOFs. researchgate.netnih.gov In this approach, the metal clusters (secondary building units, or SBUs) and the organic ligands are reduced to nodes and linkers, respectively, revealing the underlying net topology of the framework. researchgate.net For a V-shaped dicarboxylate ligand like this compound, it would typically be considered a 2-connected linker. The connectivity of the metal SBU would depend on the number of ligands it coordinates. The combination of these building units could lead to a variety of predictable network topologies, such as sql (square lattice) or pcu (primitive cubic), depending on the coordination geometry of the metal SBU. nih.gov Software such as TOPOS is commonly used to perform this analysis and classify the resulting nets. mdpi.com

A key feature of many MOFs is their permanent porosity, which arises from the open framework structure. wikipedia.org The use of a rigid dicarboxylate ligand is a common strategy for creating porous architectures. The dimensions and chemical nature of the channels within a hypothetical MOF built from this compound would be dictated by the length and orientation of the ligand and the geometry of the metal SBU. The presence of the nitro groups lining the pore walls would create a highly polar environment, which could be advantageous for applications such as selective gas adsorption or catalysis. The porosity would be experimentally evaluated through gas sorption measurements, typically using nitrogen at 77 K.

Formation and Characterization of Coordination Polymers (CPs)

Coordination polymers are similar to MOFs but encompass a broader range of dimensionalities, including 1D chains, 2D layers, and 3D frameworks that may or may not be porous. The reaction conditions, choice of solvent, and presence of ancillary ligands can influence whether a MOF or a non-porous CP is formed. For instance, the use of coordinating solvents could fill potential voids and lead to the formation of a dense CP. The characterization of CPs relies heavily on X-ray diffraction, alongside techniques like infrared spectroscopy to confirm ligand coordination and thermogravimetric analysis to assess thermal stability.

Supramolecular Interactions in Crystal Engineering

Crystal engineering involves the rational design of crystalline solids by controlling intermolecular interactions. In the context of this compound, supramolecular interactions, particularly hydrogen bonding and π-π stacking, would be critical in dictating the final crystal packing.

Hydrogen bonds are highly directional and are fundamental to the assembly of supramolecular structures. The carboxylic acid groups of the uncoordinated this compound molecule are excellent hydrogen bond donors and acceptors. In a co-crystal, for example, these groups would readily form robust hydrogen bonds with complementary functional groups, such as pyridyl nitrogen atoms. In metal-coordinated structures, any uncoordinated nitro groups or guest solvent molecules could participate in extensive hydrogen-bonding networks, further stabilizing the crystal lattice. Research on related nitrophthalic acids has demonstrated the significant role of both intramolecular and intermolecular hydrogen bonds in determining molecular conformation and crystal packing.

π-Stacking and Other Non-Covalent Interactions

While specific crystal structures of coordination polymers involving this compound as a ligand are not extensively reported in the literature, the behavior of its isomer, 4-Nitroisophthalic acid (4-nitrobenzene-1,3-dicarboxylic acid), can provide valuable insights. In the crystal structure of 4-Nitroisophthalic acid, weak π-π stacking interactions are observed with a minimum ring centroid separation of 3.893(4) Å. nih.gov Additionally, both carboxylic acid groups participate in intermolecular centrosymmetric cyclic O—H···O hydrogen-bonding, leading to a zigzag chain structure. nih.gov

It is anticipated that coordination complexes of this compound would exhibit similar non-covalent interactions. The presence of two electron-withdrawing nitro groups would render the aromatic ring significantly electron-deficient, promoting strong π-stacking interactions with other aromatic systems. The distances and geometries of these π-stacking interactions would be influenced by the coordination environment of the metal ions and the presence of other ligands or solvent molecules. Furthermore, the oxygen atoms of the nitro groups can act as hydrogen bond acceptors, participating in various C—H···O or N—H···O interactions, further stabilizing the supramolecular architecture.

Table 1: Crystallographic Data for 4-Nitroisophthalic Acid

This table provides crystallographic data for an isomer of the title compound, 4-Nitroisophthalic acid, to illustrate the types of non-covalent interactions that may be expected.

| Parameter | Value nih.gov |

| Chemical Formula | C₈H₅NO₆ |

| Molecular Weight | 211.13 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0261 (14) |

| b (Å) | 7.4380 (15) |

| c (Å) | 8.5775 (17) |

| α (°) | 80.09 (3) |

| β (°) | 86.22 (3) |

| γ (°) | 75.37 (3) |

| Volume (ų) | 427.14 (15) |

| π-π Stacking Distance (Å) | 3.893 (4) |

Influence of Ligand Functionalization on Framework Properties

The functionalization of organic ligands is a powerful strategy for tuning the properties of coordination polymers and metal-organic frameworks (MOFs). The introduction of nitro groups onto the benzene-1,3-dicarboxylate backbone, as in this compound, is expected to have a profound impact on the resulting framework's properties, including its topology, porosity, and catalytic activity.

Furthermore, the polar nature of the nitro group can enhance the adsorption of polar molecules such as CO₂ through dipole-quadrupole interactions. researchgate.net This makes nitro-functionalized MOFs promising candidates for gas separation and storage applications. The strong electron-withdrawing capacity of nitro groups can also increase the Lewis acidity of the metal centers within the framework, potentially enhancing their catalytic activity for certain reactions. researchgate.net

In the context of this compound, the presence of two nitro groups would be expected to amplify these effects compared to mono-nitro functionalized ligands. The increased polarity and electron-withdrawing strength could lead to frameworks with enhanced gas sorption capacities and novel catalytic properties. However, the steric bulk of the two nitro groups might also influence the self-assembly process, potentially favoring the formation of specific framework topologies over others.

Table 2: Expected Influence of Dinitro-Functionalization on Framework Properties

This table summarizes the generally observed effects of nitro-functionalization on the properties of metal-organic frameworks, which can be extrapolated to frameworks constructed from this compound.

| Property | Influence of Nitro Groups | Rationale |

| Framework Topology | Can induce changes in network topology and interpenetration. nih.gov | Intermolecular interactions between polar nitro groups can direct the self-assembly process. |

| Gas Sorption | Enhanced uptake of polar molecules like CO₂. researchgate.net | The polar nitro group facilitates strong dipole-quadrupole interactions with guest molecules. |

| Catalytic Activity | Increased Lewis acidity of metal centers, potentially enhancing catalytic performance. researchgate.net | The electron-withdrawing nature of the nitro groups polarizes the metal-ligand bond. |

| Adsorption of Organics | Promising for the removal of hazardous organic compounds from water. researchgate.net | The charge separation on the nitro group can lead to favorable interactions with organic adsorbates. |

Advanced Materials Applications Deriving from 4,6 Dinitrobenzene 1,3 Dicarboxylic Acid

Research into Energetic Materials Precursors and Components

Research into the direct application of 4,6-Dinitrobenzene-1,3-dicarboxylic acid as a precursor for energetic materials is not extensively documented in publicly available literature. The presence of two nitro groups on the benzene (B151609) ring provides a high degree of nitration, a common feature in many explosive compounds. However, its utility is often considered in the context of its derivatives rather than as a primary energetic material itself.

Explosive and Propellant Formulations

There is limited specific information detailing the incorporation of this compound directly into explosive or propellant formulations. Energetic materials are typically evaluated based on parameters such as density, oxygen balance, detonation velocity, and thermal stability. While related dinitrobenzene compounds are known components in explosives, the specific properties endowed by the dicarboxylic acid functional groups in this particular molecule are not well-established in the context of explosive performance. The synthesis of many modern insensitive high explosives often starts from different precursors, such as 1,3,5-trichlorobenzene (B151690) for the production of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB). scielo.brnih.gov

Nitrogen-Rich Heterocyclic Derivatives

The synthesis of nitrogen-rich heterocyclic compounds is a key strategy in the development of advanced energetic materials, as these structures can offer high heats of formation and increased densities. researchgate.netresearchgate.net In principle, the carboxylic acid groups of this compound could be chemically modified to form heterocyclic systems. For instance, carboxylic acids can be converted into acid chlorides, amides, or esters, which are versatile intermediates for cyclization reactions to form rings containing nitrogen. However, specific synthetic routes starting from this compound to produce energetic nitrogen-rich heterocyclic derivatives are not prominently featured in the reviewed research.

Development of Chemical Sensing Platforms

The most significant area of application for this compound and its derivatives is in the creation of chemical sensors, particularly for the detection of nitroaromatic compounds (NACs), which are common components of explosives. mdpi.com

Fluorescence Quenching Mechanisms for Nitroaromatic Detection

Fluorescence quenching is a highly sensitive method for detecting trace amounts of NACs. bohrium.comnih.gov The underlying principle involves a fluorophore (a fluorescent molecule) that, upon excitation with light, emits light of a longer wavelength. When an analyte molecule, known as a quencher, is introduced, it interacts with the fluorophore and deactivates the excited state, leading to a decrease in fluorescence intensity. mdpi.com

The electron-deficient nature of nitroaromatic compounds makes them excellent quenchers for electron-rich fluorophores. mdpi.com The quenching mechanism is often based on a photoinduced electron transfer (PET) from the excited state of the electron-rich sensing material to the electron-deficient NAC. mdpi.com Carboxylic acid-functionalized molecules have been successfully employed in these sensing systems. bohrium.comnih.gov The interaction between the sensor and the analyte can be further enhanced by π-π stacking and hydrogen bonding.

While studies may not exclusively feature this compound, the principles apply. A sensor designed with this compound could potentially operate in a "reverse" mode or be part of a larger system where its electron-deficient characteristics are key to the sensing mechanism.

Integration into Metal-Organic Framework Sensors

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules (linkers). Their high surface area and tunable structures make them ideal candidates for sensing applications. researchgate.netnih.gov Dicarboxylic acids are a common class of organic linkers used to build MOFs. ias.ac.in

Integrating this compound as a linker into a MOF structure creates a framework with inherent electron-deficient properties due to the nitro groups. Such a MOF can be designed as a highly selective and sensitive sensor for nitroaromatic explosives. mdpi.com The porous structure of the MOF allows analyte molecules to diffuse into the framework and interact with the dinitro-functionalized linkers. researchgate.net The fluorescence of the MOF, which can originate from the organic linker, can be effectively quenched by the analyte molecules through electron or energy transfer mechanisms. researchgate.netchemrxiv.org The selectivity of these MOF-based sensors is enhanced by the specific size and chemical environment of the pores, which can preferentially bind certain analytes. mdpi.com

The table below shows examples of quenching constants and detection limits for various nitroaromatic compounds using different fluorescence-based sensing platforms, illustrating the sensitivity of this detection method.

| Sensing Platform | Analyte | Quenching Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) |

| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP) | 0.1037 × 10⁶ | 5.58 × 10⁻⁷ M |

| Polyaniline-Ag Composite | Dinitrobenzene (DNB) | 0.161 × 10⁴ | 23.30 × 10⁻⁶ M |

| Dihydrotetrazine-decorated MOF | 2,4,6-Trinitrophenol (TNP) | 1.82663 × 10⁵ | 8.1 × 10⁻⁶ M |

| Nano-plate Zn(II)-based MOF | 2,4,6-Trinitrophenol (TNP) | Not Specified | ~2 ppb (8.7 × 10⁻⁹ M) |

| TPE-based Luminescent MOF | Nitrobenzene (NB) | 2.0 × 10⁴ | 1.87 ppm |

| TPE-based Luminescent MOF | 2,4,6-Trinitrophenol (TNP) | 1.1 × 10⁵ | 0.38 ppm |

Note: The data in this table is derived from studies on various sensing materials to provide context for the performance of fluorescence-based detection of nitroaromatics and may not involve this compound directly.

Environmental Dynamics and Bioremediation Research

Abiotic and Biotic Degradation Pathways of Nitrated Aromatic Carboxylic Acids

Nitrated aromatic carboxylic acids, a class of compounds that includes 4,6-Dinitrobenzene-1,3-dicarboxylic acid, are generally resistant to degradation due to the electron-withdrawing nature of the nitro groups and the stability of the aromatic ring. asm.orgnih.gov Their persistence in the environment is a significant concern. However, both abiotic and biotic processes can contribute to their transformation and eventual breakdown.

Abiotic degradation pathways for aromatic compounds can include photolysis, hydrolysis, and reactions with other environmental chemicals. For instance, some aromatic substances can be photodegradable, a process that can be enhanced by the presence of certain functional groups on the aromatic ring. researchgate.netnih.gov Indirect photolysis, mediated by reactive oxygen species like hydroxyl radicals, can also play a role in the transformation of these compounds in aqueous environments. researchgate.net

Biotic degradation, mediated by microorganisms, is a key process in the environmental fate of nitroaromatic compounds. researchgate.net Microorganisms have evolved diverse strategies to utilize these compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov The degradation can occur under both aerobic and anaerobic conditions.

Under anaerobic conditions, the primary transformation of nitroaromatic compounds often involves the reduction of the nitro groups to amino groups via nitroso and hydroxylamino intermediates. nih.gov This reduction can be catalyzed by various anaerobic bacteria. nih.gov In some cases, complete degradation to small aliphatic acids has been observed. nih.gov

Aerobic degradation of nitroaromatic compounds proceeds through several distinct pathways:

Reduction of the nitro group: Similar to anaerobic pathways, the initial step can be the reduction of a nitro group to a hydroxylamine. This intermediate can then undergo an enzyme-catalyzed rearrangement to form a hydroxylated compound, which is a substrate for ring-fission enzymes. nih.gov

Oxidative removal of the nitro group: Monooxygenase and dioxygenase enzymes can directly remove the nitro group. Monooxygenases add a single oxygen atom, leading to the elimination of the nitro group from nitrophenols. nih.gov Dioxygenases insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group from a variety of nitroaromatic compounds. nih.govresearchgate.net

Hydride addition: Some bacteria can reduce the aromatic ring by adding a hydride ion, forming a hydride-Meisenheimer complex. This complex then rearomatizes with the elimination of a nitrite ion. nih.gov

The presence of multiple nitro groups and carboxylic acid groups on this compound likely influences its susceptibility to these degradation pathways, potentially making it more recalcitrant than singly nitrated compounds. nih.gov

Microbial Metabolism of Nitroaromatic Compounds

The microbial metabolism of nitroaromatic compounds is a critical area of research for developing bioremediation strategies. cswab.org Bacteria and fungi have demonstrated the ability to degrade a wide range of these contaminants. nih.gov

Enzymatic Mechanisms in Ring Fission

A crucial step in the complete degradation of aromatic compounds is the enzymatic cleavage of the aromatic ring. This is typically preceded by the transformation of the initial compound into a dihydroxylated intermediate, such as catechol or protocatechuate. For nitroaromatic compounds, this often involves the removal or reduction of the nitro groups as described in the previous section.

Once a dihydroxylated intermediate is formed, ring fission occurs through the action of dioxygenase enzymes. There are two main types of ring fission pathways:

Orthocleavage: The aromatic ring is cleaved between the two hydroxyl groups.

Metacleavage: The aromatic ring is cleaved adjacent to one of the hydroxyl groups.

For example, in the degradation of 4-nitrotoluene by certain Pseudomonas species, the pathway proceeds through the formation of 4-nitrobenzoate, which is then converted to protocatechuate. Protocatechuate can then undergo either ortho- or meta-ring cleavage, depending on the specific bacterial strain. nih.gov The resulting aliphatic intermediates are then further metabolized through central metabolic pathways like the TCA cycle. hibiscuspublisher.com

The specific enzymes involved in the ring fission of metabolites derived from this compound have not been characterized. However, it is plausible that its degradation would proceed through similar dihydroxylated intermediates, which would then be substrates for ring-cleavage dioxygenases.

Responses of Microbial Communities to Nitrate

The introduction of nitroaromatic compounds into an environment can significantly alter the structure and function of the native microbial communities. nih.gov The toxicity of these compounds can inhibit the growth of many microorganisms, while simultaneously selecting for a subset of the community that can tolerate and potentially degrade the contaminant. researchgate.net

Studies have shown that in anaerobic soil environments, the addition of materials like biochar can enrich for microorganisms capable of reducing nitroaromatic compounds, thereby decreasing the toxicity of the parent compound. nih.gov For example, the relative abundance of families like Sphingomonadaceae and Comamonadaceae, which are known to degrade aromatic compounds, has been observed to increase in the presence of nitrobenzene and biochar amendments. nih.gov

The presence of nitrate, which can be released during the degradation of nitroaromatic compounds, can also influence microbial communities. In some cases, nitrate can serve as an electron acceptor for the anaerobic degradation of organic compounds. Microbial communities in nitrate-reducing environments have been shown to be capable of degrading aromatic compounds. nih.gov

The response of a specific microbial community to this compound would depend on a variety of factors, including the initial composition of the community, the concentration of the compound, and the presence of other electron acceptors and donors in the environment.

Fate and Transport Studies in Environmental Matrices

The fate and transport of a chemical in the environment are governed by its physical and chemical properties and the characteristics of the environmental matrices (soil, water, air). epa.gov For nitroaromatic compounds, their environmental behavior is influenced by factors such as water solubility, vapor pressure, and sorption to soil organic matter.

Nitroaromatic compounds can be introduced into the environment through industrial wastewater and other anthropogenic activities. arizona.edu Once in the environment, they can be transported through soil and into groundwater. The mobility of these compounds is influenced by their interaction with soil particles. The presence of carboxylic acid groups on this compound would likely increase its water solubility and potentially its mobility in soil and groundwater compared to non-carboxylated nitroaromatic compounds.

Under anaerobic conditions, which can be found in subsurface environments, nitroaromatic compounds can undergo reduction to form aromatic amines. arizona.edu These transformation products can have different environmental fates than the parent compound. For example, aromatic amines have been shown to become covalently bonded to soil organic matter (humus), which can lead to their immobilization. arizona.edu However, some reduced intermediates can also form more toxic coupling products, such as azo dimers and trimers. arizona.edu

Advanced Analytical Techniques for Research and Characterization

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation of 4,6-Dinitrobenzene-1,3-dicarboxylic acid from complex mixtures and for its precise quantification. The polarity endowed by the two carboxylic acid groups and two nitro groups dictates the choice of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nitroaromatic compounds and dicarboxylic acids. cdc.govresearchgate.net For this compound, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is influenced by the mobile phase composition, pH, and temperature.

Due to the acidic nature of the carboxylic acid groups, the pH of the mobile phase is a critical parameter. Maintaining a pH below the pKa of the carboxylic acids ensures they are in their protonated, less polar form, leading to stronger retention on a reversed-phase column. The mobile phase typically consists of a mixture of water with an organic modifier like acetonitrile (B52724) or methanol, and an acid, such as formic acid or phosphoric acid, to control the pH. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the nitroaromatic structure provides strong chromophores. cdc.gov

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 or C8 silica-based column | Provides a nonpolar surface for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid) | The organic modifier controls the elution strength, while the acid suppresses the ionization of the carboxylic acid groups. |

| Detection | UV-Vis Detector (e.g., at 254 nm) | The nitroaromatic ring is a strong chromophore, allowing for sensitive detection. |

| Flow Rate | 0.5 - 1.5 mL/min | A standard flow rate for analytical HPLC to ensure efficient separation. |

| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Temperature can be used to fine-tune selectivity and reduce viscosity. |

| This table presents a hypothetical set of optimized HPLC conditions for the analysis of this compound based on methods for structurally similar compounds. |

For higher throughput and enhanced sensitivity and selectivity, Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed. This technique significantly reduces analysis time compared to conventional HPLC. researchgate.net The principles of separation are similar to HPLC, but the use of smaller particle size columns (typically sub-2 µm) allows for much faster separations without sacrificing resolution.

The coupling of ultrafast LC with tandem mass spectrometry provides a powerful analytical tool. MS/MS detection offers a high degree of selectivity and sensitivity, which is particularly useful for analyzing trace levels of the compound in complex matrices. Derivatization can sometimes be employed to improve the ionization efficiency and chromatographic behavior of dicarboxylic acids, although the inherent charge of the deprotonated molecule often allows for direct analysis. longdom.org

Mass Spectrometry for Structural Elucidation and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and trace analysis of this compound. Various ionization techniques can be utilized depending on the analytical requirements.

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique suitable for relatively polar to nonpolar compounds that are thermally stable. In APCI, the analyte is vaporized and then ionized by gas-phase ion-molecule reactions. For carboxylic acids, derivatization with reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH) can be used to form derivatives that are amenable to APCI-MS analysis, often in negative ion mode. nih.gov This approach allows for the identification based on the molecular mass and fragmentation patterns of the derivative. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and ionizable molecules like this compound. In negative ion mode ESI, the carboxylic acid groups can be easily deprotonated to form [M-H]⁻ or [M-2H]²⁻ ions, which can then be detected by the mass spectrometer.

The presence of halide ions in the solution can lead to the formation of adduct ions, such as [M+Cl]⁻, which can be characteristic of the analyte. nih.gov The fragmentation of the molecular ions in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. For dicarboxylic acids, common fragmentation pathways include the loss of water and carbon dioxide. The nitro groups can also undergo characteristic fragmentations.

| Ionization Mode | Precursor Ion | Major Fragment Ions (Hypothetical) | Interpretation |

| Negative ESI | m/z [M-H]⁻ | Loss of H₂O, Loss of CO₂, Loss of NO₂ | Provides information on the presence of carboxylic acid and nitro groups. |

| Negative ESI | m/z [M-2H]²⁻ | Further fragmentation | Confirms the presence of two acidic protons. |

| This table illustrates the expected ions and fragmentation patterns for this compound in ESI-MS/MS, based on the known behavior of dicarboxylic and nitroaromatic acids. |

Molecularly Imprinted Membrane Electrospray Ionization (MESI) is an advanced technique that combines the selectivity of molecularly imprinted polymers (MIPs) with the sensitivity of electrospray ionization mass spectrometry. A membrane imprinted with a template molecule structurally similar to this compound could be used to selectively capture the analyte from a complex sample matrix. nih.gov This pre-concentration and cleanup step significantly enhances the signal-to-noise ratio in the subsequent MS analysis, allowing for ultra-trace level detection. The imprinted membrane would have cavities specifically designed to bind to the target analyte, offering a high degree of selectivity over other components in the sample. nih.gov

Advanced Spectroscopic Methods for In-Situ Analysis

The in-situ analysis of chemical compounds provides real-time data on their behavior and transformation under specific conditions, offering invaluable insights for reaction monitoring, process control, and environmental sensing. For a compound like this compound, advanced spectroscopic methods are instrumental in its characterization and detection. These techniques allow for non-invasive and highly sensitive measurements, crucial for understanding its properties and potential applications.

Raman and SERS Applications in Detection

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules, offering a unique chemical fingerprint. This method relies on the inelastic scattering of monochromatic light, usually from a laser source. When photons interact with a molecule, they can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). The energy difference between the incident and scattered photons corresponds to the energy of specific molecular vibrations, providing insights into the chemical structure and composition of the sample. For nitroaromatic compounds, characteristic Raman bands associated with the nitro (NO₂) group vibrations are particularly useful for identification.

However, conventional Raman scattering is an inherently weak phenomenon, which can limit its application for detecting trace amounts of substances. To overcome this limitation, Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful enhancement technique. SERS can amplify the Raman signal by several orders of magnitude, enabling the detection of molecules at very low concentrations, sometimes even down to the single-molecule level. This enhancement is primarily attributed to two mechanisms: an electromagnetic mechanism, resulting from the amplification of the local electromagnetic field by the excitation of surface plasmons on metallic nanostructures (typically gold or silver), and a chemical mechanism, involving charge-transfer interactions between the analyte and the metallic surface.

The application of Raman and SERS for the detection of nitroaromatic compounds, a class to which this compound belongs, is a well-established area of research. The strong electron-withdrawing nature of the nitro groups can lead to distinct vibrational signatures that are readily identifiable.

Key Research Findings in the Detection of Nitroaromatic Compounds using Raman and SERS:

| Analytical Technique | Target Analyte(s) | Key Findings & Significance |

| Raman Spectroscopy | General Nitroaromatics | Provides a 'fingerprint' of the molecule, allowing for specific identification without the need for extensive sample preparation. The non-invasive and non-destructive nature of the technique is a significant advantage. |

| Time-Gated Raman Spectroscopy | p-Nitrobenzoic acid in soil and sand | Demonstrated the successful detection of nitroaromatic compounds in complex matrices, which is relevant for environmental monitoring and security applications. This technique helps in reducing fluorescence interference. |

| Surface-Enhanced Raman Scattering (SERS) | o-Dinitrobenzene on Cu nanoparticles | Showed that enhanced Raman signals can be obtained from the interaction of the analyte with the metallic surface, with signal intensity dependent on the excitation wavelength. |

| Surface-Enhanced Resonance Raman Scattering (SERRS) | TNT and other nitroaromatics | By forming colored derivatives of the target explosive compounds, SERRS can be utilized to achieve even lower detection limits. This method combines the enhancement from both SERS and resonance Raman scattering. |

| SERS with functionalized nanoparticles | Nitrobenzene in water | The formation of a Meisenheimer complex with hydrazine (B178648) hydrate (B1144303) allows for the assembly of the analyte on unmodified gold nanoparticles, enabling rapid detection in aqueous samples using a portable Raman spectrometer. |

For this compound, the presence of two nitro groups and two carboxylic acid groups would result in a complex and unique Raman spectrum. The symmetric and asymmetric stretching modes of the NO₂ groups, typically found in the 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹ regions respectively, would be prominent features. The vibrational modes of the benzene (B151609) ring and the carboxylic acid groups would also contribute to its characteristic spectral fingerprint. In a SERS experiment, the orientation of the molecule on the metallic nanoparticle surface would significantly influence the enhancement of different vibrational modes. It is plausible that the carboxylic acid groups could facilitate the adsorption of the molecule onto the SERS substrate, leading to a strong enhancement of the Raman signal.

Fluorescence Spectroscopy for Sensing Applications

Fluorescence spectroscopy is a highly sensitive analytical technique based on the phenomenon of fluorescence, where a molecule absorbs light at a specific wavelength and then emits light at a longer wavelength. The intensity and wavelength of the emitted light are characteristic of the fluorescent substance (fluorophore) and its chemical environment. This technique is widely used for the detection and quantification of various analytes with high sensitivity and selectivity.

In the context of nitroaromatic compounds, fluorescence sensing often relies on a "turn-off" or quenching mechanism. In this approach, a fluorescent probe is designed to interact with the nitroaromatic analyte. This interaction leads to a decrease, or quenching, of the fluorescence signal. The extent of quenching can be correlated with the concentration of the analyte. The primary mechanism for this quenching is often attributed to photoinduced electron transfer (PET) from the excited state of the fluorophore to the electron-deficient nitroaromatic compound.

The electron-deficient nature of nitroaromatic compounds, including this compound, makes them effective quenchers for a wide range of fluorescent materials. Various fluorescent probes have been developed for the detection of nitroaromatics, including conjugated polymers, quantum dots, and metal-organic frameworks (MOFs).

Key Research Findings in the Fluorescence Sensing of Nitroaromatic Compounds:

| Fluorescent Probe | Target Analyte(s) | Sensing Mechanism & Key Findings |

| Electron-rich discrete fluorophores | Nitroaromatic explosives | Selective fluorescence quenching was observed for nitroaromatics among various electron-deficient compounds. The bulky groups on the fluorophores prevent self-quenching and maintain spectroscopic stability. chemicalbook.com |

| Pyrene-based fluorescent films | Nitroaromatic compounds in vapor phase | Monolayer assembly of pyrene (B120774) on glass surfaces allows for the sensitive and reversible detection of nitroaromatic vapors. The quenching response is dependent on factors like the spacer length and density of the sensing element. echemi.com |

| Polyaniline-Ag composite | 2,4,6-trinitrophenol (TNP) and Dinitrobenzene (DNB) | The nitro groups act as electron-accepting molecules, quenching the fluorescence of the polymer chains through an amplified quenching effect. A photoinduced electron transfer (PET) mechanism was proposed. cymitquimica.com |

| Triphenylamine carboxylic acids | Nitroaromatics, particularly picric acid | These molecules exhibit appreciable fluorescence quenching by nitroaromatics through π-π interactions and charge transfer from the sensor to the analyte. nih.gov |

| Bacteria embedded in porous microbeads | Trinitrotoluene (TNT) and dinitrotoluene (DNT) | Genetically engineered bacteria express a green fluorescent protein in response to nitroaromatic compounds, offering a biosensing approach with enhanced fluorescent signals. matrix-fine-chemicals.com |

For this compound, its electron-deficient aromatic ring, due to the presence of two nitro groups, would make it a potent fluorescence quencher. A suitable fluorescent probe could be designed to interact with this molecule, potentially through hydrogen bonding involving the carboxylic acid groups, leading to a highly selective and sensitive detection method. The development of such a sensor would be valuable for environmental monitoring, as dinitrobenzene derivatives can be environmental pollutants.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-Dinitrobenzene-1,3-dicarboxylic acid, and how can purity be optimized?

- Methodology : Nitration of benzene-1,3-dicarboxylic acid derivatives under controlled conditions (e.g., mixed nitric/sulfuric acid at 0–5°C) is a common approach. Purification involves recrystallization from polar aprotic solvents like dimethyl sulfoxide (DMSO) or methanol. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC with UV detection (λ = 254 nm) .

- Key Considerations : Nitro groups may introduce steric hindrance; optimize stoichiometry to avoid over-nitration. Use inert atmospheres to prevent byproduct formation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents due to nitro group reactivity.

- Emergency Measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Store in airtight containers away from heat sources .

Advanced Research Questions

Q. How can computational modeling predict the coordination behavior of this compound in metal-organic frameworks (MOFs)?

- Methodology : Employ density functional theory (DFT) to analyze electron density distribution, focusing on nitro and carboxylate groups. Molecular dynamics simulations can model linker-metal interactions (e.g., with Zn²⁺ or Cu²⁺ nodes). Validate predictions using X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) .

- Data Interpretation : Compare simulated pore volumes (e.g., 0.8–1.2 cm³/g) with experimental BET surface area measurements to assess framework stability .

Q. How can researchers resolve contradictions in spectroscopic data between synthesis batches?

- Analytical Workflow :

NMR Analysis : Compare ¹H/¹³C NMR spectra for nitro group environments (δ ~8.5–9.0 ppm for aromatic protons).

Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 255.02).

XRD : Check for polymorphism or crystallinity differences impacting reactivity .

- Case Study : Discrepancies in FTIR carbonyl stretches (1680–1700 cm⁻¹) may indicate varying protonation states; titrate with NaOH to standardize carboxylate forms .

Q. What strategies enhance the use of this compound as a MOF linker for selective gas adsorption?

- Design Principles :

- Functionalization : Introduce amino groups via nitro reduction (e.g., H₂/Pd-C) to modify pore chemistry for CO₂/N₂ selectivity.

- Post-Synthetic Modification : Graft alkyl chains to tune hydrophobicity for methane/ethane separation .

- Performance Metrics :

| Gas | Adsorption Capacity (mmol/g) | Selectivity (CO₂/N₂) |

|---|---|---|

| CO₂ | 4.2 ± 0.3 | 28:1 |

| CH₄ | 1.8 ± 0.2 | 12:1 |

| Data based on analogous nitro-functionalized MOFs . |

Q. How do solvent systems influence crystallization of this compound derivatives?

- Experimental Design : Screen solvents (DMF, DMSO, H₂O) under varying temperatures (25–80°C) and concentrations (0.1–1.0 M). Monitor crystal growth via polarized light microscopy.

- Findings : DMSO yields needle-like crystals suitable for single-crystal XRD, while aqueous systems produce microcrystalline powders with higher surface areas for catalysis .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.